
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide, also known as HEPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HEPPB is a cationic dye that has been used as a fluorescent probe in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide has been used as a fluorescent probe in various biochemical and physiological studies. It has been used to detect changes in intracellular pH, calcium ion concentration, and membrane potential. 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide has also been used to study the binding of small molecules to proteins and DNA.
Mecanismo De Acción
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide is a cationic dye that can penetrate cell membranes and bind to negatively charged molecules, such as DNA and proteins. The fluorescence of 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide is sensitive to changes in the local environment, such as pH and ion concentration. When 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide binds to a target molecule, the fluorescence of the dye changes, allowing researchers to monitor the binding event in real-time.
Biochemical and physiological effects:
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide has been shown to have low toxicity and does not interfere with cellular processes. It has been used to study the effects of various compounds on cells and tissues, such as the binding of drugs to proteins and the uptake of nanoparticles by cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide is a versatile fluorescent probe that can be used in a wide range of experiments. It has high sensitivity and specificity, making it a valuable tool for studying biological processes. However, 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide has limitations, such as its sensitivity to photobleaching and its potential to interfere with cellular processes at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide. One potential application is the use of 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide as a sensor for detecting changes in the local environment of cells and tissues. Another direction is the development of new derivatives of 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide with improved properties, such as increased sensitivity and photostability. Finally, 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide could be used in combination with other probes and techniques to study complex biological processes, such as protein-protein interactions and signaling pathways.
Conclusion:
In conclusion, 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide is a valuable tool for studying biological processes due to its sensitivity and specificity as a fluorescent probe. Its potential applications in various fields make it an important area of research for the scientific community. Further research on 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide and its derivatives could lead to new insights into the complex processes that occur in cells and tissues.
Métodos De Síntesis
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide can be synthesized by reacting 4-phenylpyridine with ethylene oxide in the presence of an acid catalyst, followed by treatment with hydrobromic acid. The reaction yields 1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide as a white solid, which can be purified by recrystallization.
Propiedades
IUPAC Name |
2-(4-phenylpyridin-1-ium-1-yl)ethanol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NO.BrH/c15-11-10-14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9,15H,10-11H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGDFTCVMHBIIC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCO.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-4-phenylpyridin-1-ium bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

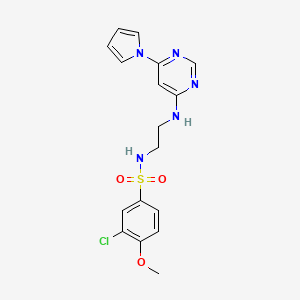
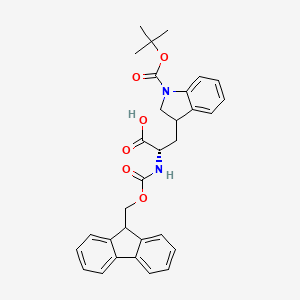

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(p-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2696373.png)
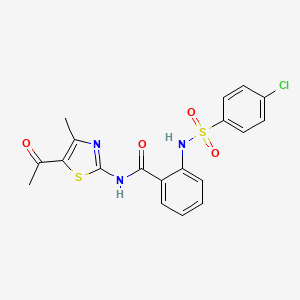

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2696377.png)
![7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid](/img/structure/B2696379.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2696382.png)
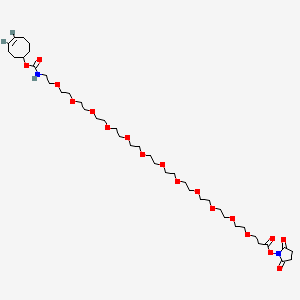
![2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol](/img/structure/B2696385.png)
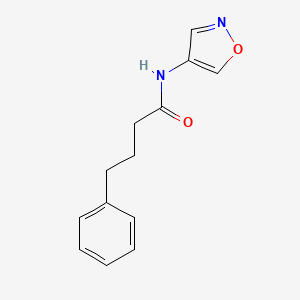
![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)
